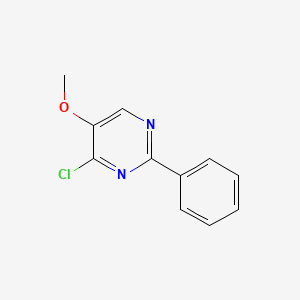

4-Chloro-5-methoxy-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-methoxy-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Another method includes the condensation of 2,4-dichloro-5-methoxypyrimidine with phenylboronic acid using Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under reflux conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

4-Chloro-5-methoxy-2-phenylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential anti-inflammatory and antibacterial properties.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways are still under investigation, but it is believed to modulate the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with similar chemical properties.

2-Chloro-5-methylpyridine: Shares structural similarities but differs in its functional groups and reactivity.

Uniqueness

4-Chloro-5-methoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

4-Chloro-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position. This particular arrangement contributes to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of several cancer cell lines, including colorectal adenocarcinoma (COLO205) and renal cell carcinoma (A498). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 12.5 |

| A498 | 15.3 |

| H460 (lung cancer) | 14.7 |

| Hep 3B (liver cancer) | 13.6 |

These results indicate a promising potential for this compound in cancer therapy, particularly due to its selective cytotoxicity against malignant cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been substantiated through various assays. The compound was found to significantly reduce prostaglandin E2 (PGE2) levels by inhibiting COX enzymes, with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

This inhibition suggests that the compound could be a viable candidate for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrimidine derivative has shown promising antimicrobial activity. In vitro studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

These findings underscore the potential of this compound as an antimicrobial agent .

Case Studies

A notable case study involved the application of this compound in a mouse model of induced inflammation. Treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyrimidine ring can enhance or diminish biological activity. For instance, the presence of electron-donating groups such as methoxy at the 5-position appears to enhance anticancer efficacy while maintaining anti-inflammatory properties .

Properties

IUPAC Name |

4-chloro-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVSWOWNNFETRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.